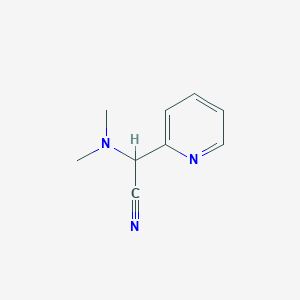
2-Dimethylamino-2-(2-pyridyl)acetonitrile
Cat. No. B7791624
M. Wt: 161.20 g/mol
InChI Key: YAHJHLMGHCEQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03956494
Procedure details


To cold 2-pyridinecarboxaldehyde (21.4 g., 0.2 mole) is added dimethylamine (22.5 g. of a 40% aqueous solution, 0.2 mole) and the solution is neutralized with concentrated hydrochloric acid. To the stirred neutralized solution is added 14.4 g. (0.22 mole) of potassium cyanide. The mixture is stirred overnight, then diluted with water, transferred to a separatory funnel and repeatedly extracted with chloroform. The combined chloroform extracts are washed three times with water, once with brine and dried over magnesium sulfate. The mixture is filtered, the solvent is removed under reduced pressure and methanol is added to the residue. The mixture is allowed to stand at -20°C. for 18 hours, then filtered. The filtrate is concentrated and distilled in vacuo to give 2-dimethylamino-2-(2-pyridyl)acetonitrile.


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=O.[CH3:9][NH:10][CH3:11].Cl.[C-:13]#[N:14].[K+]>O>[CH3:9][N:10]([CH3:11])[CH:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[C:13]#[N:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.22 mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the stirred neutralized solution is added 14.4 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
repeatedly extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined chloroform extracts are washed three times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with brine and dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure and methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the residue
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at -20°C. for 18 hours
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(C#N)C1=NC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
